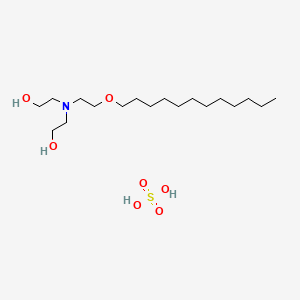
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline typically involves the reaction of theophylline with 4-methoxy-2,5-dimethylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group at the 8-position of the theophylline molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in respiratory diseases and as a central nervous system stimulant.
Industry: May be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound increases the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced bronchodilation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is unique due to the presence of the styryl group at the 8-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural modification could potentially enhance its efficacy or reduce side effects in therapeutic applications.
Eigenschaften
CAS-Nummer |
155814-33-8 |
|---|---|
Molekularformel |
C18H20N4O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-9-13(25-5)11(2)8-12(10)6-7-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b7-6+ |
InChI-Schlüssel |
HAJJYCHOZCRMRG-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


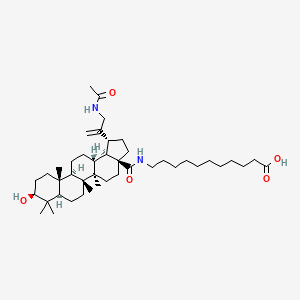
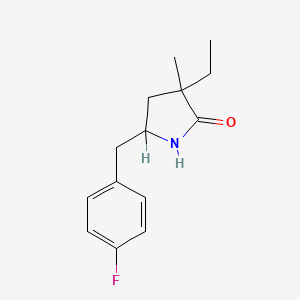
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)


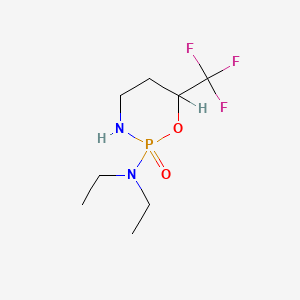
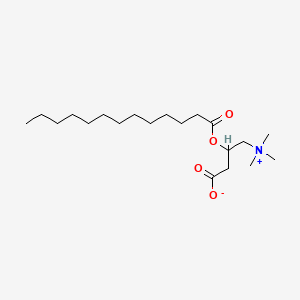


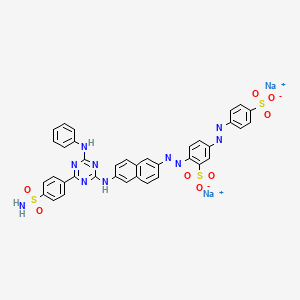
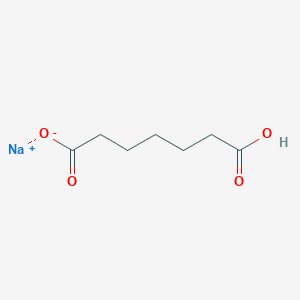
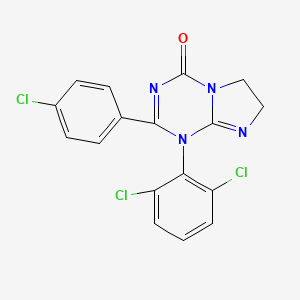
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
